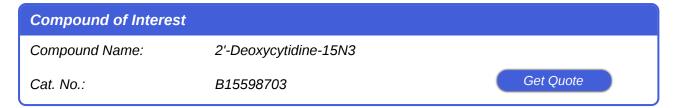


Technical Guide: 2'-Deoxycytidine-¹⁵N₃ Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 2'-Deoxycytidine-15N3. This stable isotope-labeled nucleoside is a critical tool in various research applications, including biomolecular NMR, genetic therapy, and as an internal standard for quantitative analysis by mass spectrometry.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative specifications for 2'-Deoxycytidine-15N3, providing a basis for quality assessment and experimental design.

Table 1: Physical and Chemical Properties

Property	Specification	
Appearance	White powder[4]	
Molecular Formula	C ₉ H ₁₃ ¹⁵ N ₃ O ₄	
Molecular Weight	230.19 g/mol [1][2][4]	

Table 2: Quality Control Specifications



Parameter	Method	Specification
Chemical Purity	HPLC	≥98%[1][4][5]
Isotopic Enrichment	Mass Spectrometry	96-98 atom % ¹⁵ N[4]
Identity	¹ H NMR, Mass Spectrometry	Conforms to structure

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the chemical purity of 2'-Deoxycytidine-15N3 by separating it from any impurities.

Instrumentation:

- HPLC system with a UV detector
- BIST B+ Column or equivalent C18 column

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium acetate buffer

Procedure:

- Sample Preparation: A known concentration of 2'-Deoxycytidine-¹⁵N₃ is dissolved in the mobile phase.
- Chromatographic Conditions:



- Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Detection: UV absorbance at an appropriate wavelength (e.g., 270 nm).
- Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated by dividing the peak area of 2'-Deoxycytidine-15N3 by the total peak area of all components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment

This robust and sensitive method is employed for the quantification of 2'-Deoxycytidine and to confirm its isotopic enrichment.[6] The use of a stable isotope-labeled internal standard is essential for correcting for analytical variability.[6]

Instrumentation:

• LC-MS/MS system (e.g., triple quadrupole)

Reagents:

- Methanol or Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid

Procedure:

- Sample Preparation: The sample is diluted in an appropriate solvent.
- Chromatographic Separation: An aliquot of the sample is injected into the LC system for separation.



- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
 - Analysis: The mass-to-charge ratio (m/z) of the molecular ions corresponding to 2'-Deoxycytidine-¹⁵N₃ and its unlabeled counterpart are monitored.
 - Isotopic Enrichment Calculation: The ratio of the peak areas of the ¹⁵N-labeled and unlabeled species is used to determine the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of 2'-Deoxycytidine-¹⁵N₃.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

• Deuterated solvent (e.g., DMSO-d6, D2O)

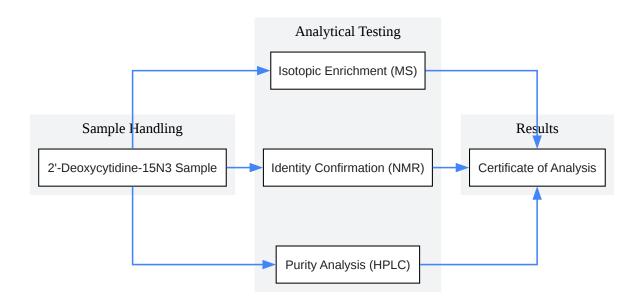
Procedure:

- Sample Preparation: The sample is dissolved in a deuterated solvent.
- Data Acquisition: The ¹H NMR spectrum is acquired.
- Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectrum are compared to a reference spectrum or known values for 2'-Deoxycytidine to confirm the identity and structural integrity of the compound. A hindered rotation around the C4—N4 bond can be indicated by two separate signals for the amino protons.[7]

Diagrams

The following diagrams illustrate key workflows and relationships relevant to the analysis of 2'-Deoxycytidine-¹⁵N₃.

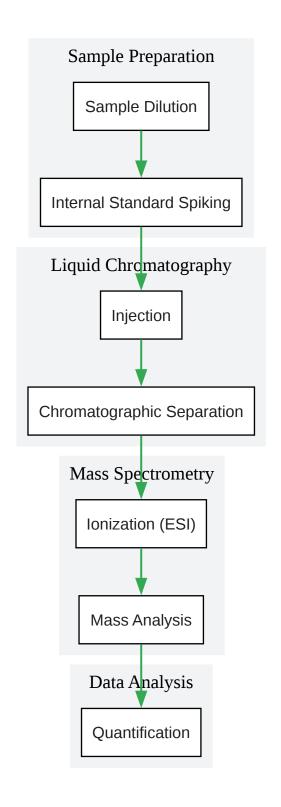




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Caption: Analytical workflow for 2'-Deoxycytidine-15N3 Certificate of Analysis.





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Caption: LC-MS/MS experimental workflow for quantitative analysis.



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